1-(2-(甲硫基)苯基)丙烷-2-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and characterization of similar amines. For instance, the synthesis of amines through the reaction of ketones with primary amines is a common method in organic chemistry, as described in the synthesis of N-substituted propionamides . Additionally, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide, involves a series of reactions including Grignard reaction, oxidation, substitution, and reduction, which are typical in amine synthesis . The identification of impurities in methamphetamine synthesis via reductive amination also provides insight into the complexity of amine synthesis and the potential for by-products .

Synthesis Analysis

The synthesis of related amines often involves multi-step reactions. For example, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine is achieved through a sequence of reactions starting from o-fluorobenzaldehyde, including a Grignard reaction followed by oxidation, substitution, and reduction . Similarly, the synthesis of N-substituted propionamides from α-chloro ketones and primary amines suggests a pathway that could potentially be adapted for the synthesis of "1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride" . The environmental considerations and the yield of these reactions are also important, as highlighted by the improved yield and reduced environmental impact in the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine .

Molecular Structure Analysis

The structure of amines can be confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) . These techniques provide detailed information about the molecular framework and functional groups present in the compound. For instance, the identification of a newly found impurity in methamphetamine synthesis was confirmed using analytical data, which is crucial for understanding the molecular structure of amines .

Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including reductive amination, which is a key step in the synthesis of methamphetamine and its impurities . The reaction conditions, such as the presence of specific catalysts and reagents, can influence the formation of by-products and impurities. The study of these reactions is essential for optimizing synthesis routes and minimizing unwanted side products.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The crystalline nature of the N-substituted propionamides and their recrystallization from ethanol suggest that similar compounds like "1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride" may also exhibit crystallinity and solubility in organic solvents . The yield and purity of the synthesized compounds are important parameters that reflect the efficiency of the synthesis process .

科学研究应用

在癌症治疗中的应用

1-(2-(甲硫基)苯基)丙烷-2-胺盐酸盐在癌症治疗中显示出有希望的结果。该化合物以 FTY720 的变体形式表现出有效的免疫抑制作用,并获得 FDA 批准用于治疗多发性硬化症。除了其免疫抑制作用外,FTY720 在几种癌症模型中表现出临床前抗肿瘤功效。有趣的是,大多数情况下不需要 FTY720 的磷酸化即可发挥其细胞毒性作用,这表明涉及 S1PR 独立机制,这与其免疫抑制作用不同 (Zhang et al., 2013)。

杂环芳香胺的进展

杂环芳香胺 (HAA) 的研究是 1-(2-(甲硫基)苯基)丙烷-2-胺盐酸盐及其相关化合物具有重要意义的另一个领域。HAA 被认为是可能的致癌物质,主要在肉制品热加工过程中产生。HAA 在食品加工过程中的合成、形成和缓解已得到广泛研究。HAA 在食品安全方面的形成、缓解、代谢、暴露生物标志物、危害控制和风险评估是研究的关键领域。应在食品加工过程中有效减少 HAA,并控制饮食摄入量以促进人类健康 (Chen et al., 2020)。

对生物材料科学的贡献

该化合物还在生物材料科学中找到了应用。氰基丙烯酸酯衍生物、纤维蛋白胶和基于明胶的粘合剂等粘合材料的开发是生物材料科学中一个新兴的课题。受贻贝粘合蛋白启发的表现出强大的抗湿粘附性的材料特别受关注。壳聚糖-邻苯二酚是一种有希望的生物医学应用粘合剂聚合物,灵感来自贻贝粘合蛋白中丰富的儿茶酚胺。将邻苯二酚偶联到壳聚糖上会显着提高其溶解度,并最大限度地提高儿茶酚胺与贻贝粘合蛋白类似的行为能力。壳聚糖-邻苯二酚具有生物相容性,并表现出优异的止血能力和组织粘附性,使其广泛应用于各种医疗环境中 (Ryu et al., 2015)。

属性

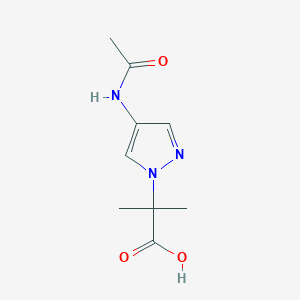

IUPAC Name |

1-(2-methylsulfanylphenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUURJNZCSQOTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1SC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride | |

CAS RN |

92286-71-0 |

Source

|

| Record name | 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092286710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(METHYLTHIO)PHENYL)PROPAN-2-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V2K2EN9YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)

![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)

![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)